molecular formula C20H24N2O4 B3842241 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate

4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate

Cat. No. B3842241
M. Wt: 356.4 g/mol
InChI Key: DMJXGFKCVSNWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate is a chemical compound that has been studied for its potential applications in scientific research1. It is a hydrazine derivative that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects1.



Synthesis Analysis

The synthesis of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate has not been fully detailed in the available resources. However, it is known that it is a hydrazine derivative and has been synthesized using various methods1.



Molecular Structure Analysis

The exact molecular structure of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate is not provided in the available resources. However, it is known that its molecular weight is 356.4 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate are not detailed in the available resources. However, it has been shown to inhibit the activity of HDACs which can lead to the accumulation of acetylated histones and the activation of gene expression1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate are not detailed in the available resources. However, it is known that its molecular weight is 356.4 g/mol1.


properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(4-tert-butylbenzoyl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)16-9-7-15(8-10-16)18(23)21-22-19(24)26-13-14-5-11-17(25-4)12-6-14/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJXGFKCVSNWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.